molecular formula C14H21NO2 B12000683 N-((1S,2S)-2-Hydroxy-1-methyl-2-phenylethyl)-N-methylbutanamide CAS No. 833486-93-4

N-((1S,2S)-2-Hydroxy-1-methyl-2-phenylethyl)-N-methylbutanamide

Cat. No.: B12000683
CAS No.: 833486-93-4
M. Wt: 235.32 g/mol
InChI Key: LNGNWIKSPQYEPK-SMDDNHRTSA-N
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Description

N-((1S,2S)-2-Hydroxy-1-methyl-2-phenylethyl)-N-methylbutanamide is a chiral amide compound known for its unique structural features and potential applications in various fields. This compound contains a hydroxyl group, a phenyl group, and a butanamide moiety, making it an interesting subject for synthetic and application-based research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1S,2S)-2-Hydroxy-1-methyl-2-phenylethyl)-N-methylbutanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (1S,2S)-2-hydroxy-1-methyl-2-phenylethanol and N-methylbutanamide.

    Reaction Conditions: The hydroxyl group of (1S,2S)-2-hydroxy-1-methyl-2-phenylethanol is activated using a suitable activating agent like tosyl chloride in the presence of a base such as pyridine.

    Coupling Reaction: The activated intermediate is then coupled with N-methylbutanamide under basic conditions, typically using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using column chromatography or recrystallization techniques to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and reaction time.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-((1S,2S)-2-Hydroxy-1-methyl-2-phenylethyl)-N-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride in dichloromethane.

Major Products

    Oxidation: Formation of N-((1S,2S)-2-oxo-1-methyl-2-phenylethyl)-N-methylbutanamide.

    Reduction: Formation of N-((1S,2S)-2-amino-1-methyl-2-phenylethyl)-N-methylbutanamide.

    Substitution: Formation of N-((1S,2S)-2-chloro-1-methyl-2-phenylethyl)-N-methylbutanamide.

Scientific Research Applications

Chemistry

    Chiral Catalysts: Used as a chiral ligand in asymmetric synthesis to produce enantiomerically pure compounds.

    Organic Synthesis: Employed in the synthesis of complex organic molecules due to its unique structural features.

Biology

    Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical pathways.

    Receptor Binding: Studied for its binding affinity to specific biological receptors.

Medicine

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Evaluated for its therapeutic properties in treating various diseases.

Industry

    Material Science: Utilized in the development of advanced materials with specific properties.

    Chemical Manufacturing: Applied in the production of fine chemicals and intermediates.

Mechanism of Action

The mechanism by which N-((1S,2S)-2-Hydroxy-1-methyl-2-phenylethyl)-N-methylbutanamide exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulating biochemical pathways such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-((1S,2S)-2-Hydroxy-1-methyl-2-phenylethyl)-N-ethylbutanamide
  • N-((1S,2S)-2-Hydroxy-1-methyl-2-phenylethyl)-N-methylpentanamide
  • N-((1S,2S)-2-Hydroxy-1-methyl-2-phenylethyl)-N-methylhexanamide

Uniqueness

This detailed overview provides a comprehensive understanding of N-((1S,2S)-2-Hydroxy-1-methyl-2-phenylethyl)-N-methylbutanamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

833486-93-4

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylbutanamide

InChI

InChI=1S/C14H21NO2/c1-4-8-13(16)15(3)11(2)14(17)12-9-6-5-7-10-12/h5-7,9-11,14,17H,4,8H2,1-3H3/t11-,14+/m0/s1

InChI Key

LNGNWIKSPQYEPK-SMDDNHRTSA-N

Isomeric SMILES

CCCC(=O)N(C)[C@@H](C)[C@H](C1=CC=CC=C1)O

Canonical SMILES

CCCC(=O)N(C)C(C)C(C1=CC=CC=C1)O

Origin of Product

United States

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